

An In-depth Technical Guide on the Physicochemical Properties of 4-tert-Butylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Tert-butylphenol*

Cat. No.: *B1678320*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-tert-butylphenol** (4-t-BP), a significant organic compound utilized in the production of resins, plasticizers, and other industrial products.^[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed information for their work.

Core Physicochemical Properties

4-tert-Butylphenol, with the chemical formula $(CH_3)_3CC_6H_4OH$, is a white crystalline solid characterized by a distinct phenolic odor.^[1] It is a member of the phenol class, substituted with a tert-butyl group at the para (4) position.^[2]

The following table summarizes the key physicochemical properties of **4-tert-butylphenol**, compiled from various sources for easy comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ O	[3][4][5]
Molecular Weight	150.22 g/mol	[1][3][6][7]
Melting Point	96-101 °C	[3][4][7]
99.5 °C	[1]	
214 °F (101.1 °C)	[6]	
99 °C		
Boiling Point	236-238 °C at 760 mmHg	[3][4][7][8]
239.8 °C	[1]	
463.1 °F (239.5 °C) at 760 mmHg	[2][6]	
Water Solubility	0.6 g/L at 20 °C	[1]
580 mg/L at 25 °C	[2]	
610 mg/L at 25 °C	[2]	
8.7 g/L at 20 °C	[3][4]	
Insoluble	[2][6]	
pKa	10.16	[2]
10.23 at 25 °C	[3][4]	
LogP (Octanol-Water Partition Coefficient)	3.31	[2]
3.0 at 23 °C	[4]	
Vapor Pressure	0.00919 mmHg at 25 °C	[2]
1 mmHg at 70 °C	[3][4][7]	
1 mmHg at 158 °F (70 °C)	[2][6]	
Density	0.908 g/cm ³ at 20 °C	[1]

0.908 g/mL at 25 °C	[3][4][7]
Flash Point	113 °C (235 °F) - closed cup [2][3][4][8]
235 °F (112.8 °C)	[2][6]

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of organic compounds like **4-tert-butylphenol** are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

The melting point of a solid organic compound can be determined by heating a small sample in a capillary tube.[9][10]

- Sample Preparation: A small amount of the crystalline **4-tert-butylphenol** is finely powdered and packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11][12]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10] This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil or a modern melting point apparatus).[9][10]
- Heating and Observation: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.[10]
- Data Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting point range.[9][13] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[9]

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[14][15]

- Sample Preparation: A small amount of liquid **4-tert-butylphenol** (if melted) or a solution in a high-boiling solvent is placed in a small test tube or fusion tube.[14][16]

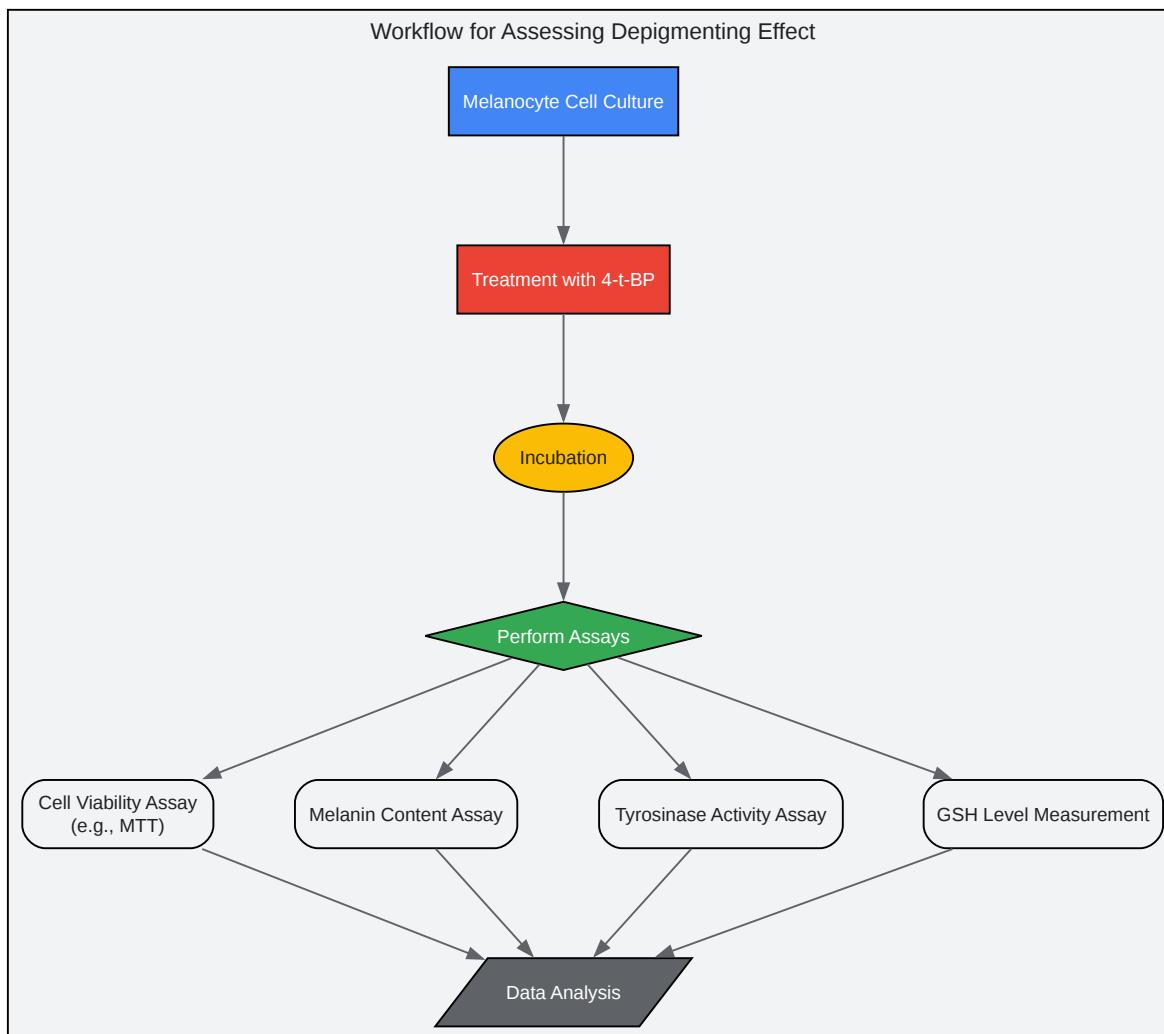
- Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.[16] [17]
- Heating: The apparatus, along with a thermometer, is heated slowly and uniformly.[16]
- Observation and Measurement: As the liquid heats, air trapped in the capillary tube expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[15]

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity.[18] The shake flask method is a common technique for its determination.[18]

- Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together and allowing the phases to separate.[19]
- Partitioning: A known amount of **4-tert-butylphenol** is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the solute between the two immiscible liquids until equilibrium is reached.[20]
- Phase Separation and Analysis: The mixture is allowed to stand until the two phases have completely separated. The concentration of **4-tert-butylphenol** in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[20]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logarithm of P is reported as LogP.[18]

Biochemical Pathway and Experimental Workflow Visualization

4-tert-butylphenol has been identified as a potential endocrine disruptor and can cause depigmentation.[1] This is attributed to its structural similarity to tyrosine, allowing it to act as a


substrate for the enzyme tyrosinase. The oxidation of **4-tert-butylphenol** by tyrosinase leads to the formation of a quinone, which can deplete cellular glutathione (GSH), leading to oxidative stress and melanocyte damage.

The following diagrams illustrate a simplified biochemical pathway of **4-tert-butylphenol**-induced depigmentation and a general experimental workflow for assessing this effect.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of **4-tert-butylphenol**'s role in depigmentation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating the depigmenting effects of **4-tert-butylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 2. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-tert-Butylphenol price, buy 4-tert-Butylphenol - chemicalbook [chemicalbook.com]
- 4. 98-54-4 CAS MSDS (4-tert-Butylphenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 4-tert-Butylphenol 99 98-54-4 [sigmaaldrich.com]
- 8. 4-tert-Butylphenol, 99% 500 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. byjus.com [byjus.com]
- 13. pennwest.edu [pennwest.edu]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 17. byjus.com [byjus.com]
- 18. acdlabs.com [acdlabs.com]
- 19. agilent.com [agilent.com]
- 20. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of 4-tert-Butylphenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1678320#physicochemical-properties-of-4-tert-butylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com